![molecular formula C7H11N5O2 B2680583 6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 568551-31-5](/img/structure/B2680583.png)
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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Description
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (PTTD) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PTTD has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Antiparkinsonian Activity
One of the derivatives of this compound, Prottremin ((1 R,2 R,6 S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol), has shown potent antiparkinsonian activity in vivo on different animal models of Parkinson’s disease (PD) at a dose of 20 mg/kg . This suggests that “6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione” could potentially be used in the development of new treatments for PD .
Antifungal Activity
Based on previous derivative studies, 6-(piperazin-1-yl)-harmine derivatives were designed and synthesized to explore their antifungal activity . The structure-activity relationship was analyzed, suggesting potential applications of “6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione” in the development of new antifungal agents .
properties
IUPAC Name |
6-piperazin-1-yl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6-5(10-11-7(14)9-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLFVIIRMRLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione |
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